2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-5-4-6-17(13-15)22-20(26)14-25-11-9-16(10-12-25)21-23-18-7-2-3-8-19(18)24-21/h2-8,13,16H,9-12,14H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDPOJBIJPAKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.
Acetamide Formation: The final step involves the acylation of the piperidine-benzimidazole intermediate with m-tolyl acetic acid or its derivatives under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated benzimidazole or piperidine derivatives.
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s binding affinity and specificity, while the acetamide group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethylamine: Similar structure but lacks the acetamide group.
1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole: Similar structure but with different substituents on the benzimidazole ring.
1,4-bis(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazine: Contains two benzimidazole rings and a piperazine moiety.
Uniqueness
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the acetamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₃O
- Molecular Weight : 303.47 g/mol
- CAS Number : Not specified in the search results but can be derived based on the molecular structure.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with benzimidazole moieties have shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of benzimidazole derivatives reported that compounds with similar structures exhibited notable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various tested strains .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Acinetobacter baumannii |
Anticancer Activity
The anticancer potential of related compounds was assessed using human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives were more potent than traditional chemotherapeutic agents like 5-Fluorouracil (5-FU), with IC50 values significantly lower than that of the standard treatment.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
The proposed mechanisms of action for the biological activity of benzimidazole derivatives include:
- Inhibition of Key Enzymes : Compounds may inhibit enzymes crucial for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- A study focused on a series of imidazole derivatives demonstrated their potential as effective antimicrobial agents, with specific attention to structure-activity relationships that enhance efficacy .
- Another research project explored the anticancer properties of benzimidazole derivatives, revealing their ability to inhibit tumor growth in vitro and in vivo models .
Q & A
Basic Research Questions
Q. What are the critical reaction parameters and synthetic routes to optimize the synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, including condensation of benzimidazole derivatives with piperidine intermediates, followed by acetylation. Key parameters include:
- Temperature control : Maintaining 60–80°C during imidazole ring formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for acetamide bond formation .
- Catalysts : Use of triethylamine or sodium hydride to deprotonate intermediates and facilitate nucleophilic substitutions .
Purification via column chromatography or recrystallization is essential to achieve >95% purity. Validate yields using thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., benzimidazole protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. How can researchers address contradictory reports on the biological activity of this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or structural analogs. To resolve contradictions:
-
Standardize assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and controls .
-
Validate target specificity : Employ siRNA knockdown or CRISPR-edited models to confirm on-target effects .
-
Comparative SAR analysis : Compare activity of analogs (e.g., fluorinated vs. chlorinated derivatives) to identify critical substituents (see Table 1) .
Table 1 : Structural-Activity Relationships (SAR) of Analogous Compounds
Compound Modification Biological Activity Reference Fluorination at benzimidazole Enhanced kinase inhibition Methylation at piperidine Reduced cytotoxicity
Q. What experimental strategies are effective for studying this compound’s interactions with enzymatic targets (e.g., kinases)?
- Methodological Answer : Combine computational and biochemical approaches:
- Molecular Docking : Use AutoDock Vina to model binding poses with kinase ATP-binding pockets (e.g., EGFR). Prioritize residues (e.g., Lys721) for mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with immobilized enzyme targets .
- Enzyme Inhibition Assays : IC50 determination via ADP-Glo™ kinase assays under ATP-saturating conditions .
Q. How can derivatives of this compound be systematically designed to explore SAR for therapeutic optimization?
- Methodological Answer : Focus on modular synthesis to vary substituents:
- Benzimidazole modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance target affinity .
- Piperidine substitutions : Replace with morpholine or thiomorpholine to modulate solubility .
- Acetamide linker optimization : Replace thioether with sulfone groups to improve metabolic stability .
Validate derivatives using in vitro cytotoxicity (MTT assay) and pharmacokinetic studies (e.g., microsomal stability) .
Key Considerations for Experimental Design
- Data Reproducibility : Replicate synthesis and assays across ≥3 independent batches .
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to compare published IC50 values and identify outlier conditions .
- Safety Profiling : Conduct Ames tests and hERG channel inhibition assays early in development to flag toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
